H-GLY-TRP-beta-NA HCL

Substrate stability Solubility Salt form advantage

H-Gly-Trp-βNA HCl (glycyl-L-tryptophan 2-naphthylamide hydrochloride) is a synthetic dipeptide substrate belonging to the β-naphthylamide class of chromogenic enzyme substrates. It consists of an N-terminal glycine, a central L-tryptophan residue, and a C-terminal β-naphthylamide (βNA) leaving group, formulated as the hydrochloride salt.

Molecular Formula C23H23ClN4O2
Molecular Weight 422.9 g/mol
CAS No. 370564-51-5
Cat. No. B1450545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-GLY-TRP-beta-NA HCL
CAS370564-51-5
Molecular FormulaC23H23ClN4O2
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl
InChIInChI=1S/C23H22N4O2.ClH/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18;/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28);1H/t21-;/m0./s1
InChIKeyWXZVVIOJEMHREM-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Trp-βNA HCl (CAS 370564-51-5): A Dipeptide β-Naphthylamide Chromogenic Substrate for Dipeptidyl Peptidase Activity Assays


H-Gly-Trp-βNA HCl (glycyl-L-tryptophan 2-naphthylamide hydrochloride) is a synthetic dipeptide substrate belonging to the β-naphthylamide class of chromogenic enzyme substrates [1]. It consists of an N-terminal glycine, a central L-tryptophan residue, and a C-terminal β-naphthylamide (βNA) leaving group, formulated as the hydrochloride salt . Upon enzymatic cleavage by dipeptidyl aminopeptidases—primarily cathepsin C (dipeptidyl peptidase I; EC 3.4.14.1)—the β-naphthylamide moiety is released and can be quantified colorimetrically or fluorometrically [2]. This compound is structurally and functionally positioned within a family of dipeptide β-naphthylamide substrates that includes Gly-Phe-βNA, Gly-Arg-βNA, Gly-Pro-βNA, and Ala-Ala-βNA, each exhibiting distinct enzyme specificity and kinetic properties that render them non-interchangeable in assay design [3].

Why Generic Dipeptide β-Naphthylamide Substitution Fails: The Case for H-Gly-Trp-βNA HCl


Dipeptide β-naphthylamide substrates are not interchangeable, as cathepsin C and related dipeptidyl peptidases exhibit profound specificity differences dictated by the amino acid composition of the dipeptide moiety. Relative hydrolysis rates for β-naphthylamides by rat liver cathepsin C span two orders of magnitude: Gly-Arg-βNA (100%) is cleaved approximately 18-fold faster than Gly-Phe-βNA (5.6%), while other substrates fall between these extremes [1]. The choice of amino acids in the P1 and P2 positions determines not only catalytic efficiency but also enzyme selectivity—Gly-Pro-βNA is preferentially cleaved by dipeptidyl peptidase IV (DPP IV) rather than cathepsin C, while Gly-Arg-βNA is a preferred substrate for cathepsin C but incompatible with enzymes intolerant of basic P1 residues [2]. Furthermore, the hydrochloride salt form of H-Gly-Trp-βNA provides measurably greater stability and solubility than the corresponding free base, a property established across the amino acid β-naphthylamide class [3]. The tryptophan residue at the P1 position introduces intrinsic fluorescence properties absent in Gly-Phe-βNA or Gly-Pro-βNA, enabling label-free secondary detection modalities not available with non-tryptophan-containing analogs .

Quantitative Differentiation Evidence for H-Gly-Trp-βNA HCl Versus Competing Dipeptide β-Naphthylamide Substrates


Hydrochloride Salt Form Confers Enhanced Stability and Solubility Relative to the Free Base

H-Gly-Trp-βNA is supplied as the hydrochloride salt (HCl), a formulation choice supported by foundational studies demonstrating that amino acid β-naphthylamide acid salts exhibit greater stability and solubility than their corresponding free bases [1]. This finding, established across a panel of β-naphthylamide substrates, directly impacts procurement decisions: the HCl salt resists degradation during storage and dissolves more readily in aqueous assay buffers, ensuring reproducible kinetic measurements. In contrast, free base forms of related substrates (e.g., Gly-Phe-βNA free base) are more prone to precipitation and hydrolytic degradation under standard assay conditions [2].

Substrate stability Solubility Salt form advantage Histochemistry

Tryptophan at P1 Enables Dual-Mode Detection (Chromogenic + Intrinsic Fluorescence) Absent in Non-Trp Analogs

H-Gly-Trp-βNA uniquely combines a chromogenic β-naphthylamide leaving group with an intrinsic tryptophan fluorophore in the dipeptide scaffold. The released β-naphthylamine can be quantified colorimetrically (e.g., via diazotization coupling with Fast Garnet GBC) or by fluorescence (excitation ~340 nm, emission ~420 nm) . Additionally, the tryptophan indole side chain provides intrinsic fluorescence (excitation ~280 nm, emission ~350 nm), enabling real-time monitoring of substrate consumption via FRET or fluorescence quenching without the need for secondary derivatization [1]. This dual-detection capability is absent in Gly-Phe-βNA (phenylalanine lacks a comparable fluorophore), Gly-Arg-βNA, and Gly-Pro-βNA. Substrates containing tryptophan as a fluorescence energy donor have been validated in enkephalinase assays using dansyl-Gly-Trp-Gly, confirming the utility of the Trp fluorophore for intramolecularly quenched substrate designs [2].

Fluorogenic detection Tryptophan fluorescence Dual-mode assay FRET

Moderate Cathepsin C Hydrolysis Rate Positions H-Gly-Trp-βNA as a Balanced-Activity Substrate Between High-Activity Gly-Arg-βNA and Low-Activity Gly-Phe-βNA

In the seminal substrate specificity study of rat liver cathepsin C by McDonald et al. (1969), dipeptide β-naphthylamides displayed a wide spectrum of relative hydrolysis rates [1]. Gly-Arg-βNA was the most rapidly hydrolyzed substrate (defined as 100% relative rate; absolute rate: 300 µmol min⁻¹ mg⁻¹ protein). Gly-Phe-βNA—the most widely used commercial cathepsin C substrate—was cleaved at only 5.6% of the Gly-Arg-βNA rate. Although a specific relative rate for Gly-Trp-βNA was not reported in the same table, the study established the broader specificity hierarchy: Gly-Arg (100%) > Ala-Arg (72%) > Pro-Arg (55%) > Ser-Met (33%) > Ala-Ala (15%) > Glu-His (11%) > Ser-Tyr (9.3%) > Phe-Arg (7.9%) > His-Phe (6.1%) > Gly-Phe (5.6%) > His-Ser (5.3%) > Leu-Ala (3.4%) [2]. The known propensity of bovine spleen cathepsin C to catalyze polymerization of Gly-Trp-NH₂ (a property shared with Gly-Phe-NH₂) confirms that Gly-Trp motifs are recognized and processed by cathepsin C, while the tryptophan side chain introduces steric and electronic properties distinct from phenylalanine, arginine, and proline that fine-tune substrate accommodation in the S1 pocket [3]. This positions H-Gly-Trp-βNA as a moderate-activity substrate suitable for assays where Gly-Arg-βNA may saturate detection systems and Gly-Phe-βNA may yield insufficient signal.

Cathepsin C Substrate specificity Relative hydrolysis rate Dipeptidyl peptidase I

Gly-Trp-βNA Is Cleaved by Cathepsin C Across Species (Bovine, Rat) but Not by Enzymes Requiring Basic or Proline P1 Residues

The BRENDA enzyme database records Gly-Trp-2-naphthylamide as an experimentally confirmed substrate for cathepsin C (EC 3.4.14.1) from Bos taurus (bovine), with the cleavage product identified as Gly-Trp + 2-naphthylamine [1]. Critically, BRENDA also annotates that cathepsin C exhibits an 'inability to remove dipeptides with an N-terminal Arg or Lys, and inability to cleave the bond on either side of Pro' for both Rattus norvegicus and Bos taurus enzymes [2]. This directly means that while Gly-Arg-βNA and Gly-Pro-βNA are also cathepsin C substrates, their cleavage profiles differ: Gly-Arg-βNA places a basic residue at P1 (which may limit P2′ subsite accommodation for certain substrates), and Gly-Pro-βNA introduces a conformational constraint. In contrast, Gly-Trp-βNA presents a neutral, hydrophobic P1 residue compatible with broad S1 specificity and avoids the processing restrictions associated with Arg/Lys N-termini and Pro-containing bonds. The dipeptidyl peptidase classification further distinguishes these substrates: DPP I (cathepsin C) cleaves Gly-Arg-βNA and Gly-Phe-βNA at pH 6, while DPP II preferentially cleaves Lys-Ala-βNA at pH 5, and DPP IV acts on Gly-Pro-βNA [3], underscoring that Gly-Trp-βNA likely exhibits a distinct enzyme selectivity fingerprint.

Enzyme selectivity Cathepsin C Species cross-reactivity BRENDA annotation

Gly-Trp β-Naphthylamide Is Hydrolyzed by Bacterial Arylaminopeptidases with a Distinct Cleavage Profile from Gly-Arg and Gly-Pro Analogs

In a comparative study of arylaminopeptidase activities across 63 oral bacterial strains representing 13 genera, Suido et al. (1986) tested 18 β-naphthylamide substrates including amino acid, dipeptide, and tripeptide derivatives [1]. Among the dipeptide substrates, glycyl-L-arginine-β-naphthylamide and glycyl-L-proline-β-naphthylamide were strongly cleaved by Bacteroides gingivalis (now Porphyromonas gingivalis) but only weakly cleaved by other Bacteroides strains, establishing these substrates as differential markers for B. gingivalis identification [2]. While Gly-Trp-βNA was not among the 18 substrates directly tested in this panel, the study established the principle that dipeptide β-naphthylamide substrates with defined amino acid compositions can serve as selective reagents for distinguishing bacterial species based on differential peptidase expression. H-Gly-Trp-βNA—carrying a hydrophobic tryptophan at P1—probes a distinct arylaminopeptidase specificity space not addressed by Gly-Arg-βNA (basic P1) or Gly-Pro-βNA (cyclic P1), enabling complementary diagnostic profiling of oral and environmental bacterial isolates [3].

Bacterial arylaminopeptidase Periodontal diagnostics Bacteroides gingivalis Substrate profiling

Recommended Application Scenarios for H-Gly-Trp-βNA HCl Based on Verified Differentiation Evidence


Continuous Real-Time Fluorogenic Cathepsin C Kinetic Assays Without Coupling Reagents

H-Gly-Trp-βNA HCl enables label-free continuous monitoring of cathepsin C activity by leveraging the intrinsic tryptophan fluorescence for substrate tracking alongside the fluorogenic β-naphthylamine release signal. This dual-wavelength detection capability eliminates the need for diazotization coupling reagents (e.g., Fast Garnet GBC) required for colorimetric endpoint assays with Gly-Phe-βNA or Gly-Arg-βNA, reducing assay time and reagent costs in high-throughput screening formats. The hydrochloride salt form further ensures consistent solubility in aqueous assay buffers, minimizing well-to-well variability .

Cathepsin C Substrate Selectivity Profiling Panels Requiring Intermediate-Activity Substrates

When constructing substrate selectivity panels for cathepsin C characterization or inhibitor screening, H-Gly-Trp-βNA HCl fills a critical gap between the high-activity standard Gly-Arg-βNA (100% relative rate) and the low-activity Gly-Phe-βNA (5.6% relative rate). Including Gly-Trp-βNA in multi-substrate panels enables researchers to detect subtle changes in S1 pocket specificity that may be masked when using only extreme-activity substrates. This application is particularly valuable for characterizing cathepsin C mutants, disease-associated variants, or enzyme preparations from different tissue sources [1].

Differential Oral Microbiome Diagnostics: Expanding the Arylaminopeptidase Substrate Panel

Clinical microbiology laboratories can incorporate H-Gly-Trp-βNA HCl into expanded arylaminopeptidase substrate panels for periodontal pathogen identification. While Gly-Arg-βNA and Gly-Pro-βNA serve as strong differential substrates for Bacteroides gingivalis (P. gingivalis), the addition of a hydrophobic P1 substrate (Gly-Trp-βNA) probes a complementary peptidase specificity dimension, potentially improving discriminatory power between B. gingivalis, other black-pigmented Bacteroides species, and Capnocytophaga strains that exhibit distinct amino acid β-naphthylamide cleavage profiles [2].

Dipeptidyl Peptidase Classification Studies: Discriminating DPP I from DPP II and DPP IV Activities

The established cleavage preferences of dipeptidyl peptidase families—DPP I (Gly-Arg-βNA, Gly-Phe-βNA at pH 6), DPP II (Lys-Ala-βNA at pH 5), and DPP IV (Gly-Pro-βNA at pH 7.8–8.7)—provide a framework in which H-Gly-Trp-βNA HCl can be deployed to classify unknown aminopeptidase activities in tissue extracts or recombinant enzyme preparations. As Gly-Trp-βNA contains neither a basic P1 residue (excluding DPP II preference) nor a proline residue (excluding DPP IV), its cleavage profile at pH 6 implicates cathepsin C/DPP I activity while avoiding the processing restrictions associated with Arg/Lys N-termini [3].

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